1,10-Dichloroperfluorodecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl2F20/c11-9(29,30)7(25,26)5(21,22)3(17,18)1(13,14)2(15,16)4(19,20)6(23,24)8(27,28)10(12,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMYIKJKCYYLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl2F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378852 | |
| Record name | 1,10-Dichloroperfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156186-28-6 | |
| Record name | 1,10-Dichloroperfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156186-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Functionalization of 1,10 Dichloroperfluorodecane
Strategies for Perfluorinated Dihaloalkane Synthesis
The construction of long-chain perfluorinated dihaloalkanes requires specialized techniques capable of introducing fluorine atoms en masse and selectively placing halogen atoms at the chain termini.
Electrochemical Fluorination Approaches and Their Modern Advancements
Electrochemical fluorination (ECF) is a cornerstone of organofluorine chemistry for producing perfluorinated compounds. acs.org The most established method is the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). acs.orgrsc.org
In a typical Simons ECF process, the hydrocarbon analog of the target molecule (e.g., decanedioyl dichloride for the corresponding perfluorinated diacyl fluoride) is subjected to electrolysis in HF. The process replaces all carbon-hydrogen bonds with carbon-fluorine bonds. acs.org The reaction occurs at a nickel anode with cell potentials generally held between 5 and 6 volts. acs.org While highly effective for perfluorination, the Simons process can lead to molecular rearrangements and fragmentation, which may result in lower yields of the desired linear product. wikipedia.org
Modern advancements in ECF aim to improve selectivity and efficiency. These include the use of different electrode materials and the addition of conductivity enhancers. Another approach, the Phillips Petroleum process, utilizes porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2), which can offer different selectivities. acs.org Recent research has also explored the use of ionic liquids as media for electrochemical fluorination, which can provide a greener and more selective alternative to anhydrous HF. nih.govnsf.gov Furthermore, novel and less hazardous fluorine sources, such as hexafluorosilicate (B96646) salts, are being investigated for electrochemical C-F bond formation, demonstrating the ongoing evolution of these techniques. wikipedia.org
Table 1: Comparison of Electrochemical Fluorination (ECF) Methods
| Feature | Simons Process | Phillips Petroleum Process | Ionic Liquid-Based ECF |
|---|---|---|---|
| Fluorine Source/Medium | Anhydrous Hydrogen Fluoride (HF) | Molten KHF₂ in HF | Ionic Liquid Fluoride Salts |
| Anode Material | Nickel | Porous Graphite | Various (e.g., Platinum, Carbon) |
| Typical Substrates | Amines, ethers, carboxylic acids, sulfonic acids | Hydrocarbons (e.g., benzene) | Various organic molecules |
| Key Advantage | Established industrial process for a range of perfluorochemicals. rsc.org | Can fluorinate less soluble compounds in the vapor phase. | Higher selectivity, milder conditions, potentially recyclable medium. nih.gov |
| Primary Challenge | Low yields due to fragmentation and rearrangement. wikipedia.org | High temperatures required. | Cost and stability of ionic liquids. |
Specific Halogenation Techniques for Perfluorodecanes
Direct halogenation of a pre-formed perfluorodecane (B1679600) chain is generally not a feasible route. Instead, the terminal halogens are typically introduced by converting other functional groups that are already present on a perfluorinated precursor.
A significant strategy involves the dihalogenation of α,ω-diiodoperfluoroalkanes. Perfluoroalkyl iodides are common products of telomerization reactions. These diiodo compounds can be converted to their corresponding dichloro analogs by reaction with elemental chlorine (Cl₂). This halogen exchange reaction provides a direct and efficient route to α,ω-dichloroperfluoroalkanes.
Another industrial approach is the telomerization of tetrafluoroethylene (B6358150) (TFE). In this process, a telogen (chain transfer agent) reacts with a taxogen (the monomer, TFE) to form a mixture of oligomers. By using a chlorinated telogen or by subsequent functional group conversion of the resulting telomer iodides, terminal chlorine atoms can be incorporated.
Derivatization from Perfluoroalkyl Halides and Related Precursors
The synthesis of 1,10-dichloroperfluorodecane often relies on building up the carbon chain from smaller perfluoroalkyl precursors. The most common precursors are perfluoroalkyl iodides (RբI), which are themselves synthesized via the telomerization of TFE.
For instance, α,ω-diiodoperfluoroalkanes, such as 1,10-diiodoperfluorodecane (I(CF₂)₁₀I), serve as key intermediates. This precursor can be synthesized through the telomerization of TFE with a diiodo-telogen like 1,2-diiodotetrafluoroethane. The resulting I(CF₂)₁₀I can then be converted to this compound via halogen exchange with chlorine gas, as mentioned previously.
Table 2: Selected Synthetic Routes from Precursors
| Precursor | Reagents | Product | Reaction Type |
|---|---|---|---|
| Decanedioyl dichloride | Anhydrous HF, Electrolysis | Perfluorodecanedioyl difluoride | Electrochemical Fluorination (Simons) |
| I(CF₂)₁₀I | Cl₂ | Cl(CF₂)₁₀Cl | Halogen Exchange |
| CF₂=CF₂ | I(CF₂)₂I (Telogen) | I(CF₂)ₙI (mixture) | Telomerization |
Targeted Functionalization of this compound
The terminal chlorine atoms of this compound are the primary sites for chemical modification, allowing this molecule to be used as a difunctional building block.
Radical Reactions and Their Synthetic Utility
In contrast to the challenges with nucleophilic substitution, radical reactions provide a versatile pathway for the functionalization of this compound. The carbon-chlorine bond can undergo homolytic cleavage upon initiation by heat, UV light, or a redox catalyst to generate a carbon-centered radical. st-andrews.ac.uk
A primary synthetic application is in the field of polymer chemistry. This compound can act as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP). ethz.ch In ATRP, a transition metal complex (typically copper-based) reversibly abstracts the chlorine atoms from the initiator. This process generates a low concentration of active radicals, allowing for the controlled polymerization of various vinyl monomers. ethz.ch
Using this compound as the initiator allows for the growth of polymer chains from both ends of the perfluorodecane segment. This results in the formation of ABA triblock copolymers, where 'A' is the newly formed polymer (e.g., polystyrene, poly(methyl methacrylate)) and 'B' is the central perfluorodecane block. These block copolymers are valuable for creating materials with unique phase-separated morphologies and surface properties. nsf.gov
Another application of radical chemistry is the radical addition to olefins. nih.govnih.gov The perfluoroalkyl radical generated from this compound can add across the double bond of an alkene. When used as a difunctional initiator, this can lead to the formation of telechelic polymers or complex molecular architectures.
Catalytic Approaches for Selective Transformations
Catalytic systems, particularly those based on transition metals, have shown promise in activating and transforming C-Cl bonds in the presence of C-F bonds. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis and have been explored for the functionalization of perfluoroalkyl compounds. Although much of the research has focused on C-F bond activation, the principles can be extended to the more reactive C-Cl bonds. For example, palladium(0) complexes, often in the presence of specific ligands, can facilitate the oxidative addition of the C-Cl bond, initiating a catalytic cycle for coupling with a variety of nucleophiles.
The development of catalysts that can selectively cleave C-Cl bonds over the more abundant and stronger C-F bonds is crucial. Research in this area suggests that the choice of metal center, ligand environment, and reaction conditions can be tuned to achieve this selectivity. For instance, nickel-based catalysts have also been investigated for their ability to activate robust carbon-halogen bonds.
Furthermore, photocatalysis has emerged as a powerful tool for radical-based transformations under mild conditions. The generation of perfluoroalkyl radicals from perfluoroalkyl halides using photoredox catalysts could enable a range of addition and coupling reactions, offering a complementary approach to traditional transition metal catalysis.
Novel Synthetic Pathways for Related Perfluorinated Decanes and Analogs
The strategic location of the two chlorine atoms in this compound makes it an ideal building block for the synthesis of various perfluorinated decane (B31447) analogs with diverse functionalities at the chain ends. These analogs are valuable in materials science, surface chemistry, and biomedical applications.
One important synthetic pathway involves the conversion of the terminal chloro groups into other functional groups. For instance, the transformation of perfluoroalkyl chlorides into the corresponding iodides can be achieved, which are often more reactive intermediates for subsequent reactions. A patented method describes a process for preparing perfluoroalkyl iodides from perfluoroalkyl chlorides, which could be applicable to this compound to yield 1,10-diiodoperfluorodecane. google.com This diiodide can then serve as a precursor for a wider range of derivatives.
The synthesis of α,ω-bis(perfluoroalkyl)alkanes represents another significant application. While not directly starting from the dichloro-derivative, the principles of reductive coupling of perfluoroalkyl halides can be applied. Such reactions would lead to the formation of longer-chain perfluorinated alkanes, effectively doubling the chain length.
Furthermore, the terminal chloro groups can be displaced by nucleophiles to introduce a variety of end-groups. For example, reaction with phenols or alkoxides can lead to the formation of α,ω-diaryloxy- or dialkoxy-perfluorodecanes. These ether linkages introduce flexibility and different chemical properties to the rigid perfluorinated backbone. The synthesis of novel perfluoroalkyl ether derivatives from commercially available perfluoroalkyl acid fluorides demonstrates the feasibility of forming such ether linkages in fluorinated systems. researchgate.net
Another novel pathway could involve radical addition reactions. The generation of a diradical from this compound could, in principle, allow for the addition to unsaturated molecules, leading to the formation of more complex architectures.
Below is a table summarizing potential synthetic transformations of this compound to yield various analogs:
| Starting Material | Reagents and Conditions | Product | Analog Class |
| This compound | NaI, Acetone | 1,10-Diiodoperfluorodecane | Dihaloalkane |
| This compound | Zn, Solvent | Eicosafluoroeicosane | Long-chain Perfluoroalkane |
| This compound | 2 eq. Sodium Phenoxide | 1,10-Diphenoxyperfluorodecane | Diaryl Ether |
| This compound | 2 eq. Sodium Methoxide | 1,10-Dimethoxyperfluorodecane | Dialkyl Ether |
Environmental Fate and Transport Mechanisms of 1,10 Dichloroperfluorodecane
Environmental Persistence and Degradation Kinetics
Perfluorinated compounds, in general, are known for their high persistence in the environment due to the strength of the carbon-fluorine bond. While specific kinetic data for 1,10-Dichloroperfluorodecane is limited, its structure suggests a high degree of recalcitrance.
Abiotic degradation processes such as photolysis and hydrolysis are potential but likely slow pathways for the transformation of this compound in the environment.
Photolysis: While direct photolysis of many perfluoroalkyl substances (PFAS) is limited, indirect photolysis, mediated by other light-absorbing substances in the environment, can contribute to their degradation. For related compounds, photodegradation has been observed to proceed via dechlorination. For instance, the photodegradation of polychlorinated biphenyls (PCBs) in hexane (B92381) solution under UV irradiation leads to the removal of chlorine atoms. The specific reaction products of this compound photolysis have not been documented, but a similar cleavage of the carbon-chlorine bond is a plausible initial step.
Hydrolysis: The hydrolysis of perfluorinated compounds is generally considered to be a very slow process under typical environmental conditions. For some perfluorinated esters, hydrolysis half-lives can range from hours to years depending on the pH and molecular structure. Given the stability of the perfluorinated carbon chain, significant hydrolysis of this compound is not expected to be a major degradation pathway.
The biodegradation of this compound has been primarily studied in the context of specific microbial strains capable of dehalogenation.
The primary mechanism for the aerobic biodegradation of chlorinated alkanes is initiated by monooxygenase enzymes. Research has identified Pseudomonas sp. strain 273 as a bacterium capable of utilizing α,ω-dichloroalkanes, including 1,10-dichlorodecane, as a sole carbon and energy source. The dehalogenation process is strictly oxygen-dependent, suggesting an oxidative initial attack on the terminal carbon atoms where the chlorine atoms are located. The enzyme system responsible for this activity is inducible and is also stimulated by the presence of non-halogenated alkanes like decane (B31447). This suggests that the initial step involves the hydroxylation of the terminal carbon, leading to the release of the chloride ion. While the complete pathway has not been fully elucidated, it is hypothesized to proceed through intermediates that can enter central metabolic pathways.
| Microorganism | Compound Degraded | Key Enzyme Type | Conditions |
| Pseudomonas sp. strain 273 | 1,10-Dichlorodecane | Monooxygenase | Aerobic |
This table presents information on the microbial degradation of a structurally similar compound, 1,10-dichlorodecane, as a proxy for the potential biodegradation of this compound.
Biotic Transformation and Biodegradation Potential
Environmental Mobility and Distribution in Diverse Compartments
The movement of this compound through the environment is dictated by its physical and chemical properties, particularly its hydrophobicity and its affinity for different environmental matrices.
The sorption of perfluorinated compounds to soil and sediment is a key process controlling their environmental distribution and bioavailability. For long-chain perfluorinated compounds, sorption is significantly influenced by the organic carbon content of the soil or sediment. The hydrophobic perfluorinated chain tends to associate with organic matter.
The general trend for per- and polyfluoroalkyl substances (PFAS) is that sorption increases with increasing perfluoroalkyl chain length. Therefore, this compound, with its ten-carbon chain, is expected to exhibit significant sorption to soils and sediments, particularly those with high organic matter content. This sorption reduces its mobility in the aqueous phase and can lead to its accumulation in solid environmental matrices. The presence of chlorine atoms may also influence the electronic properties of the molecule and its interaction with mineral surfaces, although hydrophobic interactions with organic matter are likely to be the dominant sorption mechanism.
| Factor | Influence on Sorption of Long-Chain Perfluorinated Compounds |
| Soil/Sediment Organic Carbon Content | Positively correlated; higher organic carbon leads to stronger sorption. |
| Perfluoroalkyl Chain Length | Positively correlated; longer chains result in greater sorption. |
| Clay Content | Can contribute to sorption, particularly in low organic carbon soils. |
| pH | Can influence the surface charge of both the compound and the sorbent, affecting electrostatic interactions. |
This table summarizes general trends for the sorption of long-chain perfluorinated compounds, which are expected to be relevant for this compound.
Long-Range Atmospheric and Aquatic Transport Potential
The potential for long-range environmental transport (LRET) is a critical factor in the environmental risk assessment of chemical substances. For compounds like this compound, which belongs to the broader class of per- and polyfluoroalkyl substances (PFAS) and chlorinated hydrocarbons, its physical and chemical properties are key determinants of its mobility in the environment. itrcweb.orgepa.gov Factors such as persistence, semi-volatility, and the ability to partition between air, water, and solid matrices govern its capacity for transport over vast distances. pusan.ac.krpops.int
Atmospheric transport is a primary pathway for the global distribution of persistent organic pollutants (POPs). pusan.ac.kr Compounds with sufficient volatility can be released into the atmosphere and travel long distances with air currents before being deposited in remote locations through wet or dry deposition. iupac.orgnccoast.org The process of volatilization from soil or water surfaces, transport in the gaseous phase, and subsequent deposition allows chemicals to reach pristine environments like the Arctic and Antarctic, far from their original sources. iupac.orgnccoast.org For semi-volatile compounds, this transport can occur through a "grasshopper effect" of repeated volatilization and deposition cycles. pusan.ac.kr The calculated atmospheric half-life is a key indicator; a half-life greater than two days is often considered indicative of persistence and potential for LRET. iupac.org While direct data on this compound is scarce, its structure—a fully fluorinated carbon chain with chlorine atoms at each end—suggests high persistence, a characteristic of many PFAS compounds. nih.govsccwrp.org
Aquatic transport also plays a significant role. Chemicals can be transported dissolved in water or sorbed to suspended particulate matter. pops.int Ocean currents can move contaminants across the globe. semanticscholar.org The partitioning behavior of a substance, influenced by its hydrophobicity and lipophilicity, determines its distribution between water and sediments. While many chlorinated hydrocarbons are lipophilic and tend to accumulate in fatty tissues, perfluorinated compounds like this compound are both hydrophobic (water-repelling) and oleophobic (oil-repelling). epa.gov This unique property influences their transport in aquatic systems, with sorption to sediments and organic matter being a relevant process. nccoast.orgnih.gov The movement of contaminated sediments can act as a secondary source and long-term reservoir for these persistent compounds in marine ecosystems. sccwrp.org
The combination of atmospheric and aquatic pathways ensures that persistent and semi-volatile compounds can achieve global distribution, leading to their detection in remote ecosystems and organisms. pusan.ac.kriupac.org
Bioaccumulation and Trophic Transfer Dynamics of Dichloroperfluorodecane and Analogs
Bioaccumulation is the process by which a chemical substance accumulates in an organism from all sources of exposure, including water, air, and food. nih.govyoutube.com This is a significant concern for persistent compounds like chlorinated and fluorinated alkanes, as their concentration can build up in organisms over time.
Mechanisms of Bioaccumulation in Organisms
The bioaccumulation of a substance occurs when an organism's rate of absorption exceeds its rate of metabolism and excretion. youtube.com For many persistent organic pollutants, high lipophilicity (fat-solubility) is the primary driver of bioaccumulation, as these compounds are stored in the fatty tissues of organisms. nih.gov However, the mechanism for perfluorinated compounds is different.
Unlike lipophilic POPs, many perfluorinated acids (PFAAs) are not stored in fat. Instead, they are known to bind to proteins in the blood, such as serum albumin, and can also accumulate in the liver. epa.govnih.gov The bioaccumulation potential of PFAS is strongly influenced by their structure, particularly the length of the perfluorinated carbon chain. researchgate.netnih.gov Generally, long-chain PFAS have a higher potential for bioaccumulation than their short-chain counterparts. nih.govmdpi.com
The specific mechanisms for this compound are not well-studied, but inferences can be drawn from its structure and related compounds. The presence of a ten-carbon perfluorinated chain suggests a high potential for bioaccumulation. Research on other PFAS indicates that partitioning into phospholipids (B1166683) in cell membranes is a key mechanism for accumulation, especially for compounds with eight or more perfluorinated carbons. nih.gov Van der Waals interactions are a significant force in the partitioning of PFAS into lipid membranes. researchgate.net For some shorter-chain PFAAs, protein transporter-mediated processes, including renal elimination, can play a more significant role, but renal elimination is considered negligible for long-chain compounds. nih.gov
The accumulation process considers uptake from all environmental sources, including direct absorption from contaminated water (bioconcentration) and ingestion of contaminated food. nih.gov For aquatic organisms, exposure occurs through their gills, skin, and diet. nih.gov
Trophic Magnification Potential within Food Webs
Trophic magnification, or biomagnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. nih.gov This occurs when a chemical is persistent, bioaccumulative, and is efficiently transferred from prey to predator. A Trophic Magnification Factor (TMF) is used to quantify this potential; a TMF value greater than 1 indicates that the chemical biomagnifies in the food web. nih.govnih.gov
Studies on analogs such as other chlorinated and perfluorinated compounds have consistently shown evidence of trophic magnification. For example, short-chain chlorinated paraffins (SCCPs) have demonstrated TMFs significantly greater than 1 in marine food webs, indicating their potential to biomagnify. nih.govmdpi.com Similarly, certain perfluorinated carboxylates (PFCAs) and perfluorooctane (B1214571) sulfonate (PFOS) show significant biomagnification in freshwater food webs. nih.gov
The TMF values for specific compounds can vary depending on the ecosystem and the species within the food web. nih.govnih.gov However, a general trend observed for both chlorinated paraffins and PFAS is that factors like carbon chain length and hydrophobicity (as indicated by the octanol-water partition coefficient, Kow) can influence the degree of trophic magnification. nih.govmdpi.com For some long-chain PFCAs, however, hydrophobicity alone does not appear to govern their movement up the food web. usgs.gov
Given its structure as a long-chain, chlorinated, and perfluorinated alkane, this compound is expected to have a high potential for trophic magnification. The persistence of the perfluorinated chain and the presence of chlorine atoms contribute to its likely resistance to metabolic degradation, allowing it to be efficiently transferred between trophic levels. nih.govnih.gov
Below is a table summarizing Trophic Magnification Factors (TMFs) for various analogous compounds from different studies, illustrating the biomagnification potential of persistent chlorinated and fluorinated substances.
| Compound Group | Specific Compounds | Food Web Type | Trophic Magnification Factor (TMF) | Reference |
| Chlorinated Flame Retardants | Chlordene Plus (CP) | Freshwater | > 1 | nih.gov |
| Mirex | Freshwater | > 1 | nih.gov | |
| Dechlorane Plus (anti-DP, ∑DP) | Freshwater | > 1 | nih.gov | |
| Short-Chain Chlorinated Paraffins (SCCPs) | ∑SCCPs | Marine (Zooplankton-Shrimp-Fish) | 2.38 | nih.gov |
| ∑SCCPs | Marine (Laizhou Bay) | 2.19 - 3.00 | mdpi.com | |
| Perfluorinated Compounds (PFCs) | Perfluorocarboxylates (C9-C12 PFCAs) | Freshwater (Taihu Lake) | 2.1 - 3.7 | nih.gov |
| Perfluorooctane sulfonate (PFOS) | Freshwater (Taihu Lake) | 2.9 | nih.gov | |
| Chlorinated Paraffins (CPs) | Short-Chain CPs (SCCPs) | Freshwater Lake | 1.87 | researchgate.net |
| Medium-Chain CPs (MCCPs) | Freshwater Lake | 1.78 | researchgate.net | |
| Long-Chain CPs (LCCPs) | Freshwater Lake | 1.59 | researchgate.net |
Ecotoxicological and Toxicological Mechanistic Studies of 1,10 Dichloroperfluorodecane
Cellular and Subcellular Mechanisms of Toxicity
No studies were identified that specifically examine the interactions between 1,10-Dichloroperfluorodecane and biological macromolecules. Research on other compounds demonstrates that interactions with proteins, lipids, and nucleic acids are crucial events in mediating toxicity, but data for this compound is not available. nih.govnih.gov
There is no available research specifically linking this compound to the induction of oxidative stress. While oxidative stress is a common mechanism of toxicity for many environmental contaminants, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, this pathway has not been documented for this compound. nih.govnih.govnih.gov
The potential for this compound to act as an endocrine disruptor has not been investigated in the available scientific literature. Many halogenated compounds are known to interfere with hormonal systems, but specific studies on the endocrine-modulating effects of this compound are absent. nih.govnih.gov
Species-Specific Susceptibility and Comparative Ecotoxicology
Scientific investigation into the species-specific susceptibility to this compound is currently not available in published literature. Ecotoxicological studies are essential to understand how different organisms in an ecosystem, such as invertebrates, fish, amphibians, and birds, may vary in their response to this chemical. Factors such as differences in metabolic pathways, rates of bioaccumulation, and mechanisms of detoxification can lead to significant variations in toxicity among species.
Comparative ecotoxicology studies would typically involve exposing various model organisms to this compound under controlled laboratory settings to determine key toxicological endpoints.
Table 1: Comparative Acute Toxicity of this compound in Aquatic Invertebrates (Hypothetical Data) No data is currently available. This table serves as an example of how such data would be presented.
| Species | Endpoint (e.g., EC50) | Value (µg/L) | Exposure Duration (hours) | Reference |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | Immobilization | Data Not Available | 48 | N/A |
| Hyalella azteca (Amphipod) | Mortality | Data Not Available | 96 | N/A |
Table 2: Comparative Acute Toxicity of this compound in Vertebrate Species (Hypothetical Data) No data is currently available. This table illustrates the format for presenting comparative vertebrate toxicity data.
| Species | Endpoint (e.g., LC50) | Value (µg/L) | Exposure Duration (hours) | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | Mortality | Data Not Available | 96 | N/A |
| Danio rerio (Zebrafish) | Mortality | Data Not Available | 96 | N/A |
| Xenopus laevis (African Clawed Frog) | Mortality | Data Not Available | 96 | N/A |
Detailed research findings would be necessary to elaborate on the potential mechanisms driving these species-specific differences. For instance, investigations could explore whether this compound acts as a neurotoxin, an endocrine disruptor, or induces oxidative stress, and how the molecular targets for these actions may differ across taxa. Without such foundational research, a comparative analysis remains speculative.
Advanced Analytical Methodologies for 1,10 Dichloroperfluorodecane
Chromatographic Techniques for Trace Analysis
Chromatography, a cornerstone of analytical chemistry, provides the necessary separation of target analytes from matrix interferences. For 1,10-dichloroperfluorodecane, both liquid and gas chromatography, especially when coupled with mass spectrometry, are indispensable for achieving the low detection limits required in environmental and biological monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of per- and polyfluoroalkyl substances (PFAS), including halogenated analogues like this compound. chromatographyonline.com Enhancements in LC-MS/MS technology focus on improving ionization efficiency, reducing background noise, and increasing instrument sensitivity to achieve lower detection limits. chromatographyonline.com
Recent studies on various PFAS have demonstrated the superior sensitivity of certain LC-MS/MS platforms. For instance, a comparison of triple quadrupole (QqQ), conventional 3D ion trap (IT), and quadrupole-linear IT (QqLIT) systems for the analysis of perfluorinated compounds revealed that the QqLIT system offered significantly higher sensitivity. This enhancement is crucial for detecting the trace levels at which compounds like this compound may be present in environmental samples.
Optimization of instrumental parameters is critical for the successful analysis of perfluorinated compounds. This includes the selection of appropriate mobile phases, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water with an ammonium (B1175870) acetate (B1210297) buffer, and the use of a gradient elution to achieve optimal separation. dtic.milovid.com To mitigate interference from PFAS contamination within the LC system itself, the use of a delay column is a common enhancement. researchgate.net The table below presents a set of typical optimized LC-MS/MS parameters that can be adapted for the analysis of this compound, based on established methods for other long-chain perfluorinated compounds. dtic.mil
| Parameter | Setting |
|---|---|
| LC Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 3 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 50 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile halogenated organic compounds. chromatographyonline.com Its high chromatographic resolution makes it particularly advantageous for separating isomers of perfluorinated compounds. researchgate.net For non-volatile compounds, derivatization techniques are often employed to increase their volatility for GC analysis. researchgate.net
Recent developments in GC-MS for the analysis of halogenated compounds include the use of high-resolution mass spectrometry (HRMS) for suspect screening and non-targeted analysis of PFAS. nih.gov This approach allows for the identification of a broader range of fluorinated compounds in a sample beyond a pre-defined target list. Furthermore, advancements in injection techniques, such as large volume injection, can enhance sensitivity by introducing a larger amount of the sample onto the column. libretexts.org The choice of ionization mode is also critical; while electron ionization (EI) is common, negative chemical ionization (NCI) can offer enhanced sensitivity for electronegative compounds like perfluorinated alkanes. nih.gov
The following table provides typical GC-MS parameters that could be applied to the analysis of this compound, based on methods for other long-chain alkanes and halogenated compounds. researchgate.netnih.gov
| Parameter | Setting |
|---|---|
| GC Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial 60°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-650 |
Spectroscopic Approaches for Structural Elucidation and Quantification
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are paramount for the unambiguous structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated organic molecules. wikipedia.org Fluorine-19 (¹⁹F) NMR is particularly useful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide chemical shift range, which provides excellent signal dispersion. huji.ac.il This technique can provide detailed information about the electronic environment of each fluorine atom in a molecule, making it ideal for the structural confirmation of this compound.
In addition to ¹⁹F NMR, Carbon-13 (¹³C) NMR provides valuable information about the carbon backbone of the molecule. The presence of fluorine atoms causes characteristic splitting of the carbon signals due to ¹³C-¹⁹F coupling, which can aid in the assignment of signals to specific carbon atoms in the perfluorinated chain. blogspot.com A study on perfluorononane, a structurally similar compound, provides a basis for predicting the NMR spectral data for the perfluorodecane (B1679600) chain of this compound. nih.gov The chlorine atoms at the 1 and 10 positions would further influence the chemical shifts of the adjacent CF₂ groups.
Below is a table of predicted ¹⁹F and ¹³C NMR chemical shifts for the perfluoroalkane chain of this compound, based on data from perfluorononane. nih.gov
| Atom Position (in perfluorodecane chain) | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C10 (adjacent to Cl) | ~ -70 to -80 (estimated) | ~ 110-120 (estimated) |
| C2, C9 | ~ -122 | ~ 108-118 |
| C3, C8 | ~ -123 | ~ 108-118 |
| C4, C7 | ~ -123 | ~ 108-118 |
| C5, C6 | ~ -126 | ~ 108-118 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" based on the vibrations of chemical bonds. mdpi.com These methods are highly valuable for studying the structure and conformational behavior of molecules. For perfluoroalkanes, IR and Raman spectroscopy can be used to investigate conformational changes, such as the transition between different helical structures, by observing changes in the vibrational modes, particularly the symmetric CF₂ stretching bands. nih.gov
The presence of the C-Cl bonds in this compound will give rise to characteristic vibrational modes in the IR and Raman spectra. The analysis of these C-Cl stretching and bending vibrations can provide insights into the bond strength and the interaction of the chlorine atoms with the perfluorinated chain. mdpi.com Mechanistic studies, such as investigating the degradation pathways of this compound, could utilize these techniques to monitor the breaking of the C-Cl or C-F bonds by observing the disappearance of their corresponding vibrational bands and the appearance of new bands associated with degradation products. rsc.org Recent studies combining Raman spectroscopy with chemometrics have shown promise in identifying and differentiating various PFAS compounds based on their unique spectral features. spectroscopyonline.com
Novel Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step for the accurate trace analysis of this compound, as it serves to isolate the analyte from complex matrices, remove interferences, and concentrate it to levels amenable to instrumental detection. nih.gov
Solid-phase extraction (SPE) is a widely used technique for the extraction of persistent organic pollutants from aqueous samples. sepscience.com Innovations in SPE include the development of novel sorbent materials, such as hydrophilic-lipophilic balanced (HLB) polymers and mixed-mode sorbents, which offer improved retention and recovery for a wide range of PFAS. nih.gov
In addition to traditional SPE, various microextraction techniques have emerged as greener and more efficient alternatives. These methods utilize significantly smaller volumes of solvents and sample, reducing waste and analysis time. up.ac.za Thin-film solid-phase microextraction (TF-SPME) has shown enhanced extraction efficiency and sensitivity for halogenated compounds due to its increased surface-to-volume ratio. rsc.orgup.ac.za Dispersive liquid-liquid microextraction (DLLME) is another rapid and effective technique for non-polar analytes, where an appropriate mixture of extraction and dispersive solvents is injected into the aqueous sample, forming a cloudy solution from which the analyte-rich phase is collected after centrifugation. mdpi.com
The following table compares several novel sample preparation techniques applicable to the extraction of this compound from water samples.
| Technique | Principle | Advantages | Typical Solvents/Sorbents |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent. | High enrichment factors, well-established. nih.gov | C18, Polymeric (e.g., HLB), Wax. researchgate.net |
| Dispersive SPE (d-SPE) | Sorbent is dispersed in the sample extract for cleanup. | Fast, simple, efficient cleanup. nih.gov | PSA, C18, GCB. |
| Thin-Film SPME (TF-SPME) | Analyte is adsorbed onto a thin film of solid-phase material. | High sensitivity, on-site sampling possible. rsc.org | PDMS, HLB, Carboxen. up.ac.za |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Analyte is extracted into fine droplets of an organic solvent dispersed in the sample. | Rapid, low solvent consumption, high enrichment. mdpi.com | Halogenated solvents (e.g., tetrachloroethylene), disperser (e.g., acetonitrile). mdpi.com |
Solid-Phase Extraction (SPE) Advancements
Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for many persistent organic pollutants, including halogenated compounds like this compound. The technique relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent. Advancements in sorbent chemistry have led to improved selectivity and recovery for a wide range of per- and polyfluoroalkyl substances (PFAS). chromatographyonline.com
For compounds like this compound, which possess a long, hydrophobic perfluoroalkyl chain and polarizable chlorine atoms, sorbents such as polymeric weak anion exchange (WAX) resins are highly effective. sepscience.com These resins can retain PFAS through a combination of ion exchange and reversed-phase mechanisms. The general SPE procedure involves four key steps: conditioning the sorbent (typically with a solvent like methanol followed by water), loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger solvent, often an ammoniated or basified organic solvent like methanol. chromatographyonline.com
Another commonly used sorbent is polystyrene-divinylbenzene (SDVB), which relies on hydrophobic interactions to retain PFAS. chromatographyonline.com The choice of sorbent and elution solvents is critical and must be optimized based on the specific properties of the analyte and the sample matrix. For instance, the addition of acetic acid to water samples can aid in the retention of shorter-chain PFASs, a principle that ensures robust retention of longer-chain analogues as well. eprep-analytical.com Automation of SPE processes has further enhanced throughput and reproducibility, making it a vital tool for routine monitoring. promochrom.com
Table 1: Representative SPE Parameters for PFAS Analysis Applicable to this compound
| Parameter | Sorbent Type | Conditioning Solvent | Elution Solvent | Typical Recovery |
| Method A | Polymeric Weak Anion Exchange (WAX) | Methanol, followed by Water | 2% Ammonium Hydroxide in Methanol | 85-115% |
| Method B | Polystyrene-divinylbenzene (SDVB) | Methanol, followed by Water | Methanol | 80-110% |
| Method C | C18 / Aminopropyl Silica (50:50) | Methanol, followed by Water | Methanol | 86-111% |
Note: Recovery data is based on performance for a range of long and short-chain PFAS and is representative of expected performance for this compound. chromatographyonline.comeprep-analytical.com
Pressurized Liquid Extraction (PLE) and Microextraction Methods
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid samples. nih.govraykolgroup.com PLE utilizes elevated temperatures (e.g., 60–200°C) and pressures (e.g., 5–15 MPa) to enhance the extraction process. csic.esnih.gov These conditions increase the solubility and mass transfer rate of the analyte while decreasing the viscosity of the solvent, allowing it to penetrate the sample matrix more effectively. nih.gov This results in significantly faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. raykolgroup.com For a lipophilic and persistent compound like this compound, solvents such as hexane (B92381), dichloromethane, or ethanol (B145695) would be suitable for extraction from matrices like soil, sediment, or tissue. nih.govcsic.es
Table 2: Typical PLE Conditions for Halogenated Compounds in Solid Matrices
| Parameter | Value |
| Sample Matrix | Soil, Sediment |
| Extraction Solvent | Dichloromethane/Hexane (1:1 v/v) |
| Temperature | 100 - 150°C |
| Pressure | ~1500 psi (~10 MPa) |
| Extraction Time | 15 - 30 minutes |
Note: These parameters are based on general methods for persistent organic pollutants and are considered applicable for the extraction of this compound. raykolgroup.comcsic.es
Microextraction Methods represent a further evolution in sample preparation, aiming to drastically reduce solvent volumes and simplify procedures. nih.gov Techniques like single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME) are particularly suited for water samples. scientific.netresearchgate.net
In SDME, a microdrop of an organic solvent is suspended from the tip of a microsyringe needle and exposed to the sample. lmaleidykla.lt The analyte partitions into the solvent drop, which is then retracted and injected directly into an analytical instrument like a gas chromatograph. lmaleidykla.lt DLLME involves the rapid injection of a mixture of an extraction solvent (e.g., tetrachloroethylene) and a disperser solvent (e.g., acetone) into an aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. The extraction solvent is then collected by centrifugation for analysis. researchgate.net These methods are fast, cost-effective, and environmentally friendly, offering high enrichment factors for various halogenated hydrocarbons. researchgate.netnih.gov
Table 3: Comparison of Microextraction Techniques for Halogenated Analytes
| Technique | Extraction Solvent | Key Advantage | Typical Detection Limits |
| Single-Drop Microextraction (SDME) | Decane (B31447) | Extremely low solvent use (microliters) | 0.4 - 1.8 µg/L |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Tetrachloroethylene | Very rapid extraction (seconds) | 0.4 - 26 pg/mL |
| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | N-octane | High enrichment factor (79-488x) | 0.13 - 0.67 µg/kg |
Note: Data is derived from studies on various volatile and semi-volatile halogenated organic compounds and illustrates the potential performance for this compound analysis. researchgate.netlmaleidykla.ltnih.gov
Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Method Validation
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis, especially for complex matrices where analyte loss and matrix-induced signal suppression or enhancement are significant challenges. usgs.govnih.gov The principle of IDMS involves adding a known quantity of an isotopically labeled version of the target analyte (an internal standard) to the sample prior to any extraction or cleanup steps. nih.gov
For this compound, the ideal internal standard would be, for example, ¹³C-labeled this compound. This labeled standard is chemically identical to the native analyte and therefore behaves the same way during every step of the sample preparation and analysis process. usgs.gov Any loss of the native analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the labeled standard.
The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge ratio. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be calculated with high accuracy, as the ratio is unaffected by variations in sample recovery. usgs.govbohrium.com This approach effectively corrects for procedural losses and matrix effects, making it an indispensable tool for method validation and the generation of highly reliable quantitative data for compounds like this compound in challenging environmental samples. researchgate.netdtic.mil
Table 4: Principle of Quantification by Isotope Dilution
| Measurement Step | Description | Impact on Ratio (Native/Labeled) |
| Spiking | A known amount of labeled standard is added to the sample. | The initial ratio is established based on the unknown native concentration and the known standard concentration. |
| Extraction | Both native analyte and labeled standard are extracted. Incomplete recovery affects both equally. | The ratio remains constant despite analyte loss. |
| Cleanup | Both forms pass through cleanup steps (e.g., SPE). Losses occur to both proportionally. | The ratio remains constant. |
| MS Analysis | The mass spectrometer measures the signal for both the native analyte and the labeled standard. | The final measured ratio is used to calculate the initial concentration of the native analyte, correcting for all procedural variations. |
Remediation and Degradation Strategies for 1,10 Dichloroperfluorodecane Contamination
Advanced Oxidation Processes (AOPs) for Defluorination
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down recalcitrant organic pollutants. While direct research on 1,10-dichloroperfluorodecane is limited, the principles of AOPs established for other per- and polyfluoroalkyl substances (PFAS) and chlorinated alkanes provide a strong foundation for its potential degradation pathways.
Photochemical Oxidation Mechanisms (e.g., UV/Sulfite (B76179), UV/Fenton)
Photochemical oxidation combines ultraviolet (UV) light with chemical oxidants to generate reactive radicals. The UV/Sulfite process, for instance, utilizes UV irradiation to activate sulfite ions, leading to the formation of hydrated electrons and other reactive species that can initiate the degradation of halogenated compounds.
The UV/Fenton process is another powerful AOP that involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) under UV light to produce hydroxyl radicals. These radicals can abstract electrons from organic molecules, initiating a cascade of reactions that can lead to the cleavage of carbon-halogen bonds and the eventual mineralization of the compound. For perfluorinated compounds, the attack by hydroxyl radicals is often the rate-limiting step due to the strength of the C-F bond. Research on other perfluorinated compounds suggests that the degradation efficiency is highly dependent on factors such as pH, the concentration of Fenton reagents, and the intensity of UV radiation.
| Parameter | Influence on Degradation | Typical Conditions for Related Compounds |
| pH | Affects the generation and stability of hydroxyl radicals. | Acidic conditions (pH 2.5-3.5) are often optimal for the Fenton reaction. |
| Oxidant Concentration (e.g., H₂O₂) | A sufficient concentration is required for radical generation, but excess can lead to scavenging effects. | Varies depending on the contaminant concentration. |
| Catalyst Concentration (e.g., Fe²⁺) | Influences the rate of hydroxyl radical production. | Catalytic amounts are typically used. |
| UV Wavelength and Intensity | Affects the photolysis of the oxidant and the activation of the catalyst. | 254 nm is a common wavelength used. |
Electrochemical Oxidation Pathways
Electrochemical oxidation is an AOP that utilizes an electric current to generate oxidizing species at the surface of an anode. This method has shown promise for the degradation of various persistent organic pollutants. The mechanism involves either direct electron transfer from the pollutant to the anode or the generation of reactive oxygen species, such as hydroxyl radicals, from the electrolysis of water. The choice of anode material is critical to the efficiency of the process, with materials like boron-doped diamond (BDD) electrodes showing high efficacy due to their large overpotential for oxygen evolution, which favors the production of hydroxyl radicals. The degradation of this compound via this pathway would likely involve the step-wise removal of chlorine and fluorine atoms, leading to smaller, less halogenated molecules.
Sonochemical and Plasma-Assisted Degradation Technologies
Sonochemical degradation employs high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. The extreme temperatures and pressures generated within these collapsing bubbles can lead to the pyrolysis of volatile compounds and the formation of reactive species like hydroxyl radicals in the surrounding liquid. For a compound like this compound, its degradation would likely occur at the bubble-liquid interface or within the bubble itself.
Plasma-assisted degradation involves the generation of a plasma, an ionized gas containing a rich mixture of electrons, ions, and reactive neutral species. When brought into contact with water, this plasma can induce the formation of a wide array of oxidizing agents, including hydroxyl radicals, hydrogen peroxide, and ozone, which can effectively degrade persistent organic pollutants. The non-thermal nature of some plasma technologies makes them an energy-efficient option for water treatment.
Advanced Reduction Processes (ARPs) for Defluorination
In contrast to AOPs, Advanced Reduction Processes (ARPs) utilize highly reducing species to break down oxidized contaminants. These methods are particularly relevant for highly halogenated compounds like this compound, as the carbon-halogen bonds are susceptible to reductive cleavage.
Hydrated Electron-Mediated Defluorination
Hydrated electrons (e⁻aq) are among the most powerful reducing agents known in aqueous solution. They can be generated through various methods, including UV irradiation of sulfite or iodide solutions. Hydrated electrons react rapidly with halogenated organic compounds, leading to the cleavage of the carbon-halogen bond and the formation of a halide ion and an organic radical. This initial step is often the key to the complete degradation of the molecule. The subsequent reactions of the organic radical can lead to further dehalogenation and eventual mineralization. Studies on other perhalogenated compounds have demonstrated the high efficiency of hydrated electrons in achieving defluorination.
| Technology | Primary Reactive Species | Advantages | Challenges for Perhalogenated Compounds |
| AOPs (e.g., UV/Fenton) | Hydroxyl Radicals (•OH) | Effective for a wide range of organic pollutants. | High strength of C-F bonds can limit reaction rates. |
| ARPs (e.g., Hydrated Electrons) | Hydrated Electrons (e⁻aq) | Highly effective for reductive dehalogenation. | Can be sensitive to the presence of electron scavengers like dissolved oxygen. |
Reductive Dehalogenation by Zero-Valent Metals and Other Reductants
Zero-valent metals, particularly iron (ZVI), have been extensively studied for the remediation of contaminated groundwater. ZVI can act as a reducing agent, donating electrons to halogenated compounds and causing their reductive dehalogenation. The process is typically surface-mediated, with the reaction occurring on the iron surface. The effectiveness of ZVI can be enhanced by creating bimetallic systems (e.g., iron-palladium), where the second metal acts as a catalyst for the hydrogenation of the dehalogenated intermediates. Other reductants, such as dithionite, have also been investigated for their ability to dehalogenate persistent organic pollutants. For this compound, this method could potentially remove the chlorine atoms, which are generally more susceptible to reduction than fluorine atoms, as an initial degradation step.
Hybrid and Coupled Remediation Technologies
Given the recalcitrant nature of perfluorinated compounds and the differing conditions required to degrade chlorinated versus fluorinated structures, hybrid and coupled remediation technologies often provide a more effective solution than a single approach. These strategies combine biological processes with chemical or physical treatments or link different biological processes in sequence.
Bioremediation Coupled with Nanoscale Zero-Valent Iron (nZVI): This hybrid approach combines biological degradation with a powerful chemical reductant. Nanoscale zero-valent iron particles have a large surface area and are highly reactive, capable of abiotically degrading a variety of organohalides. nih.govdeswater.com nZVI can directly reduce the C-Cl bonds in this compound. A significant byproduct of the reaction between nZVI and water is the generation of H₂, which is the primary electron donor for organohalide-respiring bacteria like Dehalococcoides. nih.govnih.gov Therefore, the application of nZVI can create a synergistic effect: it initiates chemical degradation while simultaneously stimulating biological reductive dehalogenation by providing the necessary electron donor. researchgate.netrsc.org This combined action can lead to faster and more complete removal of the chlorine atoms than either process alone.
Table 4: Overview of Hybrid and Coupled Remediation Technologies for Organohalides
| Technology | Components | Principle of Operation | Target Contaminants |
| Sequential Anaerobic-Aerobic Bioremediation | Anaerobic microbial consortia followed by aerobic microbial consortia. | The anaerobic stage reductively dehalogenates highly chlorinated compounds. The aerobic stage mineralizes the less-chlorinated, more oxidized daughter products. mdpi.comnih.gov | Mixed plumes of chlorinated solvents (e.g., PCE, TCE) and aromatic hydrocarbons (e.g., Benzene). nih.gov |
| Nano-Bioremediation (nZVI + Biostimulation) | Nanoscale zero-valent iron (nZVI) and organohalide-respiring bacteria. | nZVI chemically reduces C-Cl bonds and produces H₂. The H₂ serves as an electron donor, stimulating biological reductive dehalogenation. nih.govnih.gov | Chlorinated methanes, ethanes, and ethenes. nih.govnih.gov |
| Bio-Electrochemical Systems (BES) | Anode and cathode chambers with microbial catalysts. | An electrode (cathode) provides electrons directly or via H₂ production to stimulate reductive dechlorination in an anaerobic environment. mdpi.com | Chlorinated ethenes (PCE, TCE). |
Theoretical and Computational Chemistry of 1,10 Dichloroperfluorodecane
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 1,10-dichloroperfluorodecane at the electronic level. These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity.
The electronic structure of this compound is dominated by the high electronegativity of the fluorine atoms. This creates a molecule with a unique charge distribution and bond characteristics. The perfluorinated carbon backbone consists of a helical arrangement of CF₂ groups, which minimizes steric repulsion. The terminal C-Cl bonds introduce a different electronic feature compared to the C-F bonds.
DFT calculations are employed to determine key electronic properties. dtic.mil Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions most susceptible to nucleophilic or electrophilic attack. For a perfluorinated chain, the electron density is heavily skewed towards the fluorine atoms, making the carbon backbone electron-deficient. The C-F bonds are highly polarized and exceptionally strong, contributing to the chemical inertness of the molecule. The C-Cl bonds, being longer and less polarized than the C-F bonds, are comparatively weaker and represent potential sites of reactivity.
Calculated electrostatic potential maps visually represent the charge distribution, highlighting the negative potential around the fluorine atoms and a less negative or slightly positive potential around the carbon and chlorine atoms. mdpi.com This electronic landscape is crucial for understanding intermolecular interactions.
Table 1: Calculated Bond Properties of Perfluoroalkanes Note: These are representative values for perfluoroalkanes derived from computational studies, as specific experimental data for this compound is scarce. The values illustrate typical bond characteristics in this class of compounds.
| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) | Notes |
|---|---|---|---|
| C-F | ~1.35 | ~116 | Extremely strong and stable bond. |
| C-Cl | ~1.77 | ~81 | Weaker and more reactive than C-F bond. |
| C-C | ~1.54 | ~83-88 | Standard single bond strength, shielded by fluorine atoms. |
Computational chemistry is instrumental in elucidating the potential degradation pathways of persistent molecules like this compound. acs.org Given the strength of the C-F bonds, degradation is often initiated at weaker points in the molecule or through highly reactive species. For this compound, the C-Cl bonds are the most likely sites for initial chemical or biological attack.
Transition State Theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction rates for proposed degradation steps. chinesechemsoc.org Potential degradation mechanisms that can be modeled include:
Reductive Dechlorination: This pathway involves the removal of one or both chlorine atoms by a reducing agent, such as hydrated electrons (eₐq⁻). researchgate.net Computational models can calculate the energy barrier for the C-Cl bond cleavage, which is expected to be significantly lower than that for C-F bond cleavage.
Oxidative Attack: Advanced oxidation processes generate highly reactive species like hydroxyl radicals (•OH). frontiersin.org DFT calculations can map the reaction pathways initiated by •OH attack. acs.org The radical could abstract a chlorine atom or attack the C-C backbone, although the latter is sterically hindered by the fluorine atoms. The elucidation of these complex radical reaction pathways is a key application of computational chemistry. frontiersin.org
The calculations would likely confirm that C-F bond cleavage is kinetically unfavorable under most environmental conditions, requiring extreme measures or highly specific enzymatic activity. nih.govmdpi.com The primary degradation route would proceed via the transformation of the terminal chloro-difluoromethyl groups.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. ecetoc.orgresearchgate.net For a compound like this compound, where experimental data may be limited, these models are invaluable for prediction. nih.govresearchgate.net
Developing a QSAR/QSPR model for halogenated alkanes involves several steps:
Data Collection: Gathering experimental data for a set of structurally related chemicals (the "training set").
Descriptor Calculation: Calculating a large number of numerical descriptors that represent the constitutional, topological, geometric, and electronic features of each molecule.
Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation relating a subset of the most relevant descriptors to the property of interest. acs.org
Validation: Rigorously testing the model's robustness and predictive power using internal and external validation sets of chemicals. oup.com
For this compound and related compounds, QSPR models can predict properties like boiling point, vapor pressure, water solubility, and partition coefficients (e.g., log Kₒw, log Kₒc). nih.govnih.govrsc.orgmdpi.com QSAR models can predict toxicological endpoints or bioaccumulation factors. nih.gov Descriptors found to be important for halogenated compounds often include molecular volume, surface area, connectivity indices, and quantum-chemical descriptors like HOMO/LUMO energies or partial atomic charges. njit.edu
Table 2: Common Descriptors Used in QSAR/QSPR Models for Halogenated Compounds
| Descriptor Class | Example Descriptors | Properties Predicted |
|---|---|---|
| Constitutional | Molecular Weight, Number of Halogen Atoms | Boiling Point, Vapor Pressure |
| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Soil Sorption (Kₒc), Toxicity |
| Geometric | Molar Volume, Molecular Surface Area | Partition Coefficients (Kₒw, Kₐw) |
| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment | Reactivity, Biological Activity |
Prediction of Environmental Fate Parameters
Computational models are instrumental in predicting the environmental transport and persistence of compounds like this compound. The environmental fate of a chemical is governed by its physicochemical properties, which can be estimated using Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools. researchgate.net These models correlate a compound's molecular structure with its properties and behavior.
For this compound, key environmental fate parameters are predicted based on its long, fully fluorinated carbon backbone terminated by chlorine atoms. The strong carbon-fluorine bonds suggest high persistence, as they are difficult to degrade through biological or abiotic processes. mdpi.com Models predict that its low water solubility and high hydrophobicity will cause it to partition into organic matter, sediment, and biota rather than remaining dissolved in water. aaqr.org Its potential for long-range transport is also a key consideration, as many PFAS are known to migrate through the atmosphere and settle in remote locations. mdpi.com
The development of predictive models for the entire class of PFAS is challenging due to the vast structural diversity within this group. nih.gov A simple count of fluorine atoms is insufficient for accurate risk characterization, necessitating the development of more sophisticated, structure-specific models. nih.gov
Below is a table of predicted environmental fate parameters for this compound based on computational modeling approaches commonly used for perfluorinated compounds.
| Parameter | Predicted Value | Implication for Environmental Fate |
| Log Kow (Octanol-Water Partition Coefficient) | High | Strong tendency to bioaccumulate in fatty tissues of organisms and partition to organic matter in soil and sediment. |
| Water Solubility | Very Low | Limited mobility in aqueous systems; primarily associated with particulate matter. |
| Vapor Pressure | Low | Low volatility, but can still be subject to atmospheric transport when adsorbed to particles. |
| Henry's Law Constant | Moderate to High | Indicates a potential to vaporize from water bodies into the atmosphere, contributing to long-range transport. aaqr.org |
| Biodegradation Rate | Very Slow / Negligible | High persistence in the environment due to the strength of C-F and C-Cl bonds. |
Note: The values in this table are qualitative predictions based on the structural characteristics of this compound and typical behavior of similar long-chain perhalogenated compounds. Precise numerical values would require specific modeling studies.
In Silico Ecotoxicity and Toxicity Prediction
In silico toxicology utilizes computational methods to predict the potential adverse effects of chemicals on humans and the environment, complementing traditional animal testing. nih.govresearchgate.net For this compound, these methods can screen for potential toxicity endpoints and prioritize it for further investigation. Common approaches include QSAR models and read-across, where the toxicity of a substance is inferred from structurally similar compounds with known toxicological data. nih.gov
Due to a general scarcity of experimental toxicity data for many PFAS, in silico approaches are particularly valuable. nih.gov Predictive models for PFAS often focus on endpoints such as endocrine disruption, carcinogenicity, and immunotoxicity. onu.edu.uaresearchgate.net For instance, some PFAS are known to bind to and disrupt the function of proteins like human transthyretin (hTTR), which is crucial for transporting thyroid hormones. mdpi.com QSAR models can predict the binding affinity of this compound to such biological targets based on its molecular structure.
The presence of terminal chlorine atoms in this compound distinguishes it from purely perfluorinated alkanes and may influence its toxicological profile. Computational models can help assess whether these structural features lead to unique mechanisms of toxicity. youtube.com
The table below outlines potential toxicological concerns for this compound as predicted by in silico methods.
| Toxicological Endpoint | In Silico Prediction | Predicted Mechanism / Rationale |
| Bioaccumulation Potential | High | Based on high predicted Log Kow and persistence. |
| Persistence | High | The perfluorinated backbone is resistant to metabolic degradation. |
| Endocrine Disruption | Possible | Potential to interact with hormone receptors and transport proteins, a known concern for some PFAS. nih.govmdpi.com |
| Carcinogenicity | To be determined | Some perfluorinated compounds are classified as carcinogenic or possibly carcinogenic; specific prediction requires further modeling. onu.edu.ua |
| Immunotoxicity | Possible | Immune system effects are a documented concern for certain legacy PFAS like PFOS. nih.gov |
| Hepatotoxicity (Liver Toxicity) | Possible | The liver is a known target organ for many perfluorinated compounds. |
Note: These are qualitative predictions based on structural analogy to other PFAS and are intended to guide further toxicological assessment, not to serve as a definitive statement of hazard.
Development of Novel Molecular Descriptors for Perfluorinated Compounds
The accuracy of any QSAR model depends on the quality of its molecular descriptors—numerical values that encode the structural and physicochemical properties of a molecule. nih.gov For perfluorinated compounds, standard descriptors may not adequately capture the unique effects of extensive fluorination. Therefore, significant research has focused on developing novel descriptors tailored to this chemical class.
These descriptors can be derived from various computational approaches:
Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information on electronic properties like charge distribution, orbital energies, and bond strengths. These are crucial for modeling the reactivity and intermolecular interactions of PFAS. researchgate.net
Physicochemical Descriptors: Representing properties like hydrophobicity (Log P) and molar refractivity.
Polyparameter Linear Free Energy Relationship (PP-LFER) Descriptors: These describe a molecule's capacity for various intermolecular interactions, such as hydrogen bonding capabilities and polarizability. nih.gov
For a molecule like this compound, descriptors must account for not only the perfluorinated chain but also the terminal chlorine atoms. The presence of C-Cl bonds in place of C-F bonds at the chain ends will alter the molecule's electronic properties, size, and potential for polar interactions. Developing descriptors that can differentiate this compound from perfluorodecane (B1679600) (C₁₀F₂₂) or 1,12-dichloroperfluorododecane (C₁₂F₂₄Cl₂) is essential for building robust and predictive environmental fate and toxicity models. The ultimate goal is to create a comprehensive set of descriptors that can be applied across the diverse and expanding universe of PFAS. nih.govitrcweb.org
The following table lists classes of molecular descriptors and their relevance to modeling this compound.
| Descriptor Class | Examples | Relevance for this compound |
| Constitutional Descriptors | Molecular weight, atom counts (F, Cl, C) | Basic information about composition and size. |
| Topological Descriptors | Wiener index, Kier & Hall connectivity indices | Describe molecular shape, branching, and complexity of the carbon skeleton. |
| Geometric Descriptors | Molecular surface area, molecular volume | Quantify the 3D size and shape, which influences transport and receptor binding. |
| Quantum-Chemical Descriptors | Dipole moment, HOMO/LUMO energies, partial atomic charges | Capture the unique electronic effects of both fluorine and chlorine atoms, influencing reactivity and intermolecular forces. |
| Physicochemical Descriptors | Log P, Polarizability | Predict partitioning behavior (bioaccumulation) and non-specific interactions. |
Future Research Directions and Emerging Paradigms for Dichloroperfluorodecane Research
Integrated Multi-Omics Approaches in Ecotoxicological Assessments
Traditional ecotoxicological studies often focus on apical endpoints like mortality or reproductive success, which may not capture the subtle, molecular-level changes that precede organism- or population-level effects. The future of ecotoxicology lies in integrated multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive understanding of how substances like 1,10-Dichloroperfluorodecane interact with biological systems. mdpi.com
Future research should apply these technologies to systematically map the molecular initiating events and adverse outcome pathways (AOPs) associated with this compound exposure. For instance, transcriptomic analysis can reveal changes in gene expression in response to exposure, while proteomics can identify alterations in protein levels, and metabolomics can uncover disruptions in metabolic pathways. biorxiv.orgnih.gov This approach can provide early warning biomarkers of exposure and effect, moving beyond reactive assessments to a more predictive and preventative framework. mdpi.comnih.gov Studies on long-chain alkanes have demonstrated that multi-omics can elucidate mechanisms of microbial degradation, a paradigm that could be applied to understand the environmental fate and potential for bioremediation of this compound. biorxiv.orgnih.gov
Table 1: Proposed Multi-Omics Ecotoxicological Study Design for this compound
| Omics Layer | Objective | Potential Endpoints to Measure | Model Organism Example |
| Genomics | Identify genetic susceptibility or adaptation to exposure. | DNA adducts, mutations, gene polymorphisms. | Daphnia magna (Water Flea) |
| Transcriptomics | Characterize changes in gene expression patterns. | Upregulation/downregulation of stress response genes (e.g., cytochrome P450), immune function genes. | Danio rerio (Zebrafish) |
| Proteomics | Quantify alterations in protein abundance and function. | Changes in levels of metabolic enzymes, structural proteins, heat shock proteins. | Eisenia fetida (Earthworm) |
| Metabolomics | Profile changes in small-molecule metabolites. | Alterations in amino acid profiles, lipid metabolism, energy pathways (e.g., ATP, glucose). | Chlamydomonas reinhardtii (Green Algae) |
Development of Sustainable and Green Synthesis Routes
The synthesis of highly fluorinated and chlorinated compounds has traditionally relied on methods that can be energy-intensive and may involve hazardous reagents, such as elemental fluorine or harsh chlorinating agents. tandfonline.comresearchgate.net A critical area for future research is the development of sustainable and green synthesis routes for this compound and related compounds, should their application be deemed essential.
This research aligns with the principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, designing energy-efficient processes, and employing renewable feedstocks. rsc.orgeurekalert.org Future synthetic strategies could explore enzymatic catalysis or biocatalysis, the use of environmentally benign solvents like water or supercritical CO₂, and developing processes that are more atom-economical. rsc.orgrsc.orgrsc.org For example, novel methods for C-H fluorination are being developed that occur in water at room temperature, offering a more sustainable alternative to traditional techniques. rsc.org Research into replacing persistent fluorinated surfactants often used in synthesis with natural, biodegradable alternatives is also a key goal for a more sustainable fluorine chemistry. rsc.org
Table 2: Comparison of Synthesis Approaches for Halogenated Alkanes
| Parameter | Traditional Synthesis Approach | Potential Green Synthesis Approach |
| Reagents | Often involves hazardous materials (e.g., SbF₃, HF, Cl₂ gas). tandfonline.com | Use of milder, safer reagents (e.g., AgF, N-oxyl radical mediators), enzymatic catalysts. rsc.org |
| Solvents | Use of volatile organic compounds (VOCs). | Use of water, supercritical fluids, or solvent-free conditions. rsc.orgrsc.orgrsc.org |
| Energy Input | Often requires high temperatures and pressures. | Reactions at ambient temperature and pressure. rsc.org |
| Byproducts | Can generate significant hazardous waste (e.g., strong acids, metal salts). eurekalert.org | Generation of benign byproducts (e.g., water, non-toxic salts). eurekalert.org |
| Atom Economy | Can be low, with significant portions of reactants not incorporated into the final product. | High atom economy, maximizing the incorporation of starting materials. |
Advanced In Situ Remediation Technologies and Field-Scale Implementations
Given its likely persistence, developing effective remediation technologies for this compound is paramount. Future research must focus on in situ remediation methods, which treat contaminants in place without the need for costly and disruptive excavation. regenesis.com For related chlorinated and perfluorinated compounds, several promising technologies are emerging that warrant investigation for this compound.
Advanced techniques such as in situ chemical reduction (ISCR) using zero-valent iron (ZVI) or other reducing agents could potentially degrade the compound by targeting the C-Cl bonds. aclima.eus Another approach is sequestration using colloidal activated carbon, which can be injected into the subsurface to create permeable reactive barriers that adsorb and immobilize contaminants, preventing plume migration. regenesis.comyoutube.com Bioremediation, which leverages microorganisms to break down contaminants, also holds promise. nih.gov Research could explore stimulating native microbial communities or introducing engineered microbes capable of reductive dechlorination. aclima.eusnih.gov A significant challenge will be moving these technologies from laboratory-scale experiments to successful field-scale implementations, requiring a deep understanding of site-specific hydrogeology and contaminant behavior. researchgate.netmdpi.com
Table 3: Emerging In Situ Remediation Technologies for Halogenated Pollutants
| Technology | Mechanism of Action | Potential Applicability to this compound | Key Research Challenge |
| In Situ Chemical Reduction (ISCR) | Chemical reductants (e.g., zero-valent iron) donate electrons to break down contaminants. | Could target the carbon-chlorine bonds for degradation. | Delivery and distribution of reductants in the subsurface; longevity of reactive materials. |
| Sequestration/Adsorption | Contaminants are bound to a matrix (e.g., activated carbon), preventing migration and bioavailability. youtube.com | High potential for plume containment and exposure prevention. regenesis.com | Long-term stability of the sorbent-contaminant complex; potential for desorption over time. |
| Bioremediation | Microorganisms degrade contaminants through metabolic processes (e.g., reductive dechlorination). nih.gov | Potential for complete mineralization to harmless end-products. | Identifying or engineering effective microbial strains; ensuring appropriate subsurface conditions. |
| Phytoremediation | Plants are used to contain, degrade, or extract contaminants from soil and water. researchgate.net | Could be a low-cost, sustainable option for shallow contamination. | Limited to root zone depth; potential for contaminant transfer to the food chain. |
Predictive Modeling for Global Environmental Risk Assessment and Management Strategies
To proactively manage the potential risks of this compound, a robust framework for global environmental risk assessment is needed. Predictive modeling is a cornerstone of this approach, allowing scientists and regulators to forecast the environmental fate, transport, and potential toxicity of chemicals before widespread contamination occurs. nih.govuel.ac.uk
Future research should focus on developing and validating Quantitative Structure-Activity Relationship (QSAR) models specifically for halogenated alkanes. These models use a chemical's structure to predict its properties and toxicological effects. uel.ac.uk For this compound, models could predict its partitioning behavior in air, water, and soil; its potential for long-range atmospheric transport; and its bioaccumulation factor in food webs. tno.nl Integrating these models with global climate and transport models can help identify potential sinks, such as the Arctic, where POPs are known to accumulate. researchgate.net This information is critical for informing international regulatory bodies and treaties, such as the Stockholm Convention on Persistent Organic Pollutants, enabling a science-based approach to global risk management. researchgate.netbelfercenter.orgmdpi.com
Table 4: Components of a Predictive Risk Assessment Framework for this compound
| Modeling Component | Description | Required Input Data | Predicted Output |
| Physicochemical Properties | Estimation of fundamental properties using computational chemistry. | Molecular structure of this compound. | Vapor pressure, water solubility, octanol-water partition coefficient (Kow). |
| Environmental Fate Modeling | Simulates how the chemical moves and persists in different environmental compartments (air, water, soil, sediment). tno.nl | Physicochemical properties, environmental conditions (temperature, flow rates). | Half-life in various media, potential for long-range transport. |
| Bioaccumulation Modeling | Predicts the uptake and concentration of the chemical in organisms and through food webs. | Kow, metabolic transformation rates. | Bioconcentration Factor (BCF), Biomagnification Factor (BMF). |
| Ecotoxicity Modeling (QSAR) | Predicts the potential for adverse effects on different species based on molecular structure. uel.ac.uk | Molecular descriptors, existing toxicity data from similar compounds. | Predicted No-Effect Concentration (PNEC), toxicity endpoints (e.g., LC50). |
Q & A
Q. What are the recommended analytical techniques for detecting and quantifying 1,10-Dichloroperfluorodecane in environmental matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for detecting perfluorinated compounds (PFCs). For this compound, optimize column selection (e.g., C18 for LC-MS) and ionization parameters (negative ion mode for PFCs). Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. Validate detection limits via spiked recovery experiments in water, soil, or biological samples .
Q. How can researchers design experiments to assess the acute toxicity of this compound in model organisms?
Methodological Answer: Follow OECD Test Guidelines (e.g., TG 203 for fish, TG 423 for rodents). Use dose-response studies with logarithmic concentration gradients. Measure biomarkers such as liver enzyme activity (ALT, AST) and peroxisome proliferation indicators (e.g., acyl-CoA oxidase). Include positive controls (e.g., perfluorooctanoic acid, PFOA) and negative controls to isolate compound-specific effects. Statistical analysis should employ ANOVA with post-hoc tests to compare treatment groups .
Q. What synthetic routes are feasible for this compound in laboratory settings?
Methodological Answer: Synthesize via electrochemical fluorination (ECF) of 1,10-dichlorodecane in anhydrous hydrogen fluoride, though this method may yield mixed chain lengths. Alternatively, use telomerization with chlorotrifluoroethylene followed by purification via fractional distillation. Confirm purity using ¹⁹F NMR and high-resolution MS. Note: Fluorination efficiency depends on reaction temperature and catalyst (e.g., SbF₅) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) of this compound across species?
Methodological Answer: Conduct a systematic review (Cochrane or PRISMA guidelines) to collate existing BAF data. Stratify studies by taxa (e.g., fish vs. mammals), exposure duration, and lipid content of tissues. Use meta-regression to identify confounding variables (e.g., trophic level, metabolic rate). Validate findings with in vitro assays measuring protein-binding affinity (e.g., serum albumin binding kinetics) to clarify species-specific uptake mechanisms .
Q. What computational models are suitable for predicting the environmental fate of this compound?
Methodological Answer: Apply fugacity-based models (e.g., EQC Level III) to estimate partitioning between air, water, and soil. Input physicochemical properties (log Kow, vapor pressure) from experimental or QSAR-derived data. Validate predictions against field measurements using sensitivity analysis to prioritize parameters (e.g., hydrolysis half-life). For long-range transport potential, use the TaPL3 model to assess Arctic contamination risks .
Q. How should researchers design longitudinal studies to evaluate the chronic effects of this compound on endocrine disruption?
Methodological Answer: Implement a multi-generational rodent study (OECD TG 443) with exposure spanning gestation, lactation, and adulthood. Measure thyroid hormone levels (T3, T4), vitellogenin in males (for estrogenicity), and histopathology of endocrine organs. Use RNA-seq to identify dysregulated pathways (e.g., PPARα signaling). Apply causal inference models to distinguish direct toxicity from secondary metabolic effects .
Q. What strategies mitigate matrix interference when analyzing this compound in complex biological samples?
Methodological Answer: Employ solid-phase extraction (SPE) with mixed-mode cartridges (e.g., WAX + C18) to isolate the compound from proteins and lipids. For blood/plasma, use enzymatic digestion (e.g., trypsin) followed by centrifugation. In LC-MS/MS, apply gradient elution with ammonium acetate buffer to enhance ionization efficiency. Quantify matrix effects via post-column infusion and adjust calibration curves accordingly .
Data Contradiction and Validation
Q. How can researchers address discrepancies in the reported half-life of this compound in aquatic systems?
Methodological Answer: Replicate experiments under controlled conditions (pH, temperature, UV exposure) using OECD 309 guidelines. Compare hydrolysis rates in freshwater vs. saltwater to assess ionic strength effects. Use Q-TOF MS to identify degradation products (e.g., perfluorodecanoic acid) and refine kinetic models. Publish raw datasets in open repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
